

Application Notes and Protocols for In Vivo Studies with HPK1-IN-42

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Compound of Interest

Compound Name: *Hpk1-IN-42*

Cat. No.: *B12367387*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **Hpk1-IN-42**, a representative small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided protocols and data are synthesized from preclinical studies of various potent and selective HPK1 inhibitors, such as Compound K and DS21150768, and serve as a guide for designing and executing in vivo experiments to evaluate the anti-tumor efficacy of HPK1 inhibition.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in suppressing anti-tumor immunity.[4] Inhibition of HPK1 kinase activity has been shown to enhance T-cell activation and cytokine production, leading to robust anti-tumor responses in various preclinical models.[5][6] **Hpk1-IN-42** represents a class of orally bioavailable small molecules designed to selectively inhibit HPK1, thereby augmenting the body's immune response against cancer. These compounds have shown promise as monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[4][7]

Data Presentation

The following tables summarize quantitative data from in vivo studies of representative HPK1 inhibitors.

Table 1: In Vivo Efficacy of a Representative HPK1 Inhibitor in a Syngeneic Tumor Model

Compound	Animal Model	Tumor Model	Dosage and Schedule	Monotherapy Efficacy (Tumor Growth Inhibition - TGI)	Combination Therapy (with anti-PD-1) Efficacy (TGI)
Unnamed HPK1 Inhibitor	Mouse	CT26	30 mg/kg, twice daily, oral	42%	95%

Data synthesized from a study by Insilico Medicine.[8]

Table 2: Pharmacokinetic Profile of a Representative HPK1 Inhibitor in Mice

Compound	Administration Route	Dosage	Cmax	Bioavailability (F)	Half-life (t _{1/2})
Unnamed HPK1 Inhibitor	Oral	10 mg/kg	1801 ng/mL	116%	0.6 hours (IV administration)

Data synthesized from a study by Insilico Medicine.[8]

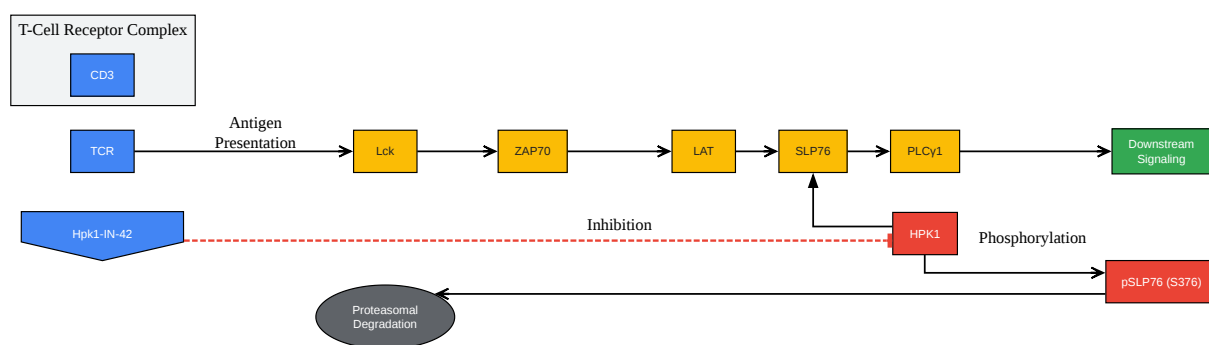
Table 3: In Vivo Target Engagement of a Representative HPK1 Inhibitor

Compound	Animal Model	Dosage	Biomarker	Time Point	Result
Compound K	1956 Sarcoma-bearing mice	30 mg/kg and 100 mg/kg, twice daily for 5 days	pSLP76 in T cells	End of study	Inhibition of SLP76 phosphorylation

Data from a study on Compound K.[9]

Signaling Pathway

The diagram below illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action of **Hpk1-IN-42**.

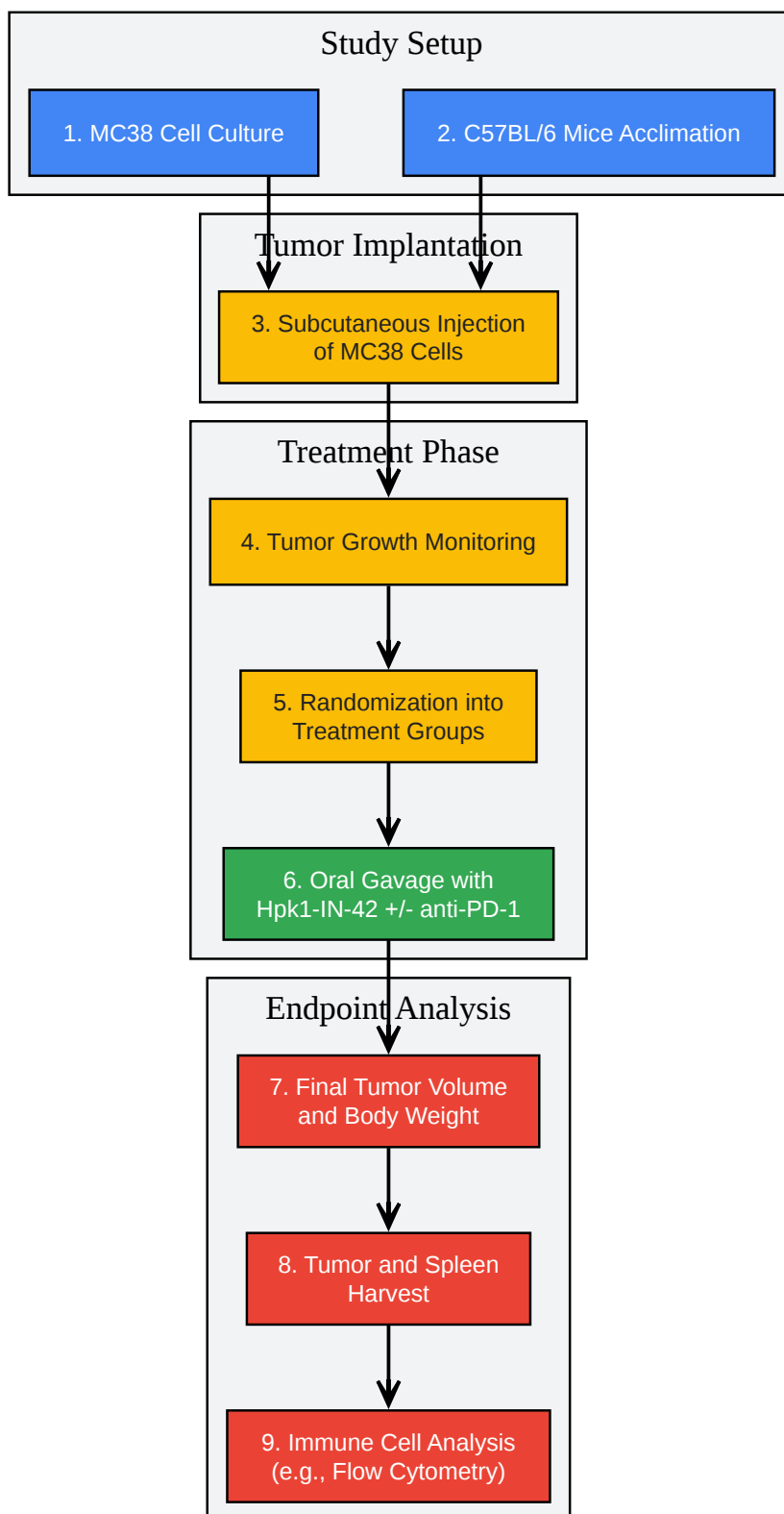


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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP76, leading to its degradation. **Hpk1-IN-42** inhibits HPK1, thereby enhancing T-cell activation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study of **Hpk1-IN-42**.



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Caption: A generalized workflow for evaluating the in vivo efficacy of **Hpk1-IN-42** in a syngeneic mouse tumor model.

Experimental Protocols

MC38 Syngeneic Mouse Model

This protocol describes the establishment of the MC38 colorectal adenocarcinoma model in C57BL/6 mice.

Materials:

- MC38 murine colorectal adenocarcinoma cells
- Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- Phosphate-buffered saline (PBS), sterile
- 6- to 8-week-old female C57BL/6 mice
- Syringes and needles (27-30 gauge)
- Calipers

Procedure:

- Cell Culture: Culture MC38 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1×10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the right flank of each C57BL/6 mouse.[\[3\]](#)[\[10\]](#)
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.[\[11\]](#)

- Calculating Tumor Volume: Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.[\[12\]](#)
- Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.[\[3\]](#)

Oral Gavage Administration

This protocol details the procedure for oral administration of **Hpk1-IN-42** to mice.

Materials:

- **Hpk1-IN-42** formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
- Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)[\[7\]](#)
- Syringes (1 mL)
- Animal scale

Procedure:

- Dosage Calculation: Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[\[7\]](#)
- Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.[\[4\]](#)
- Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced. Do not force the needle.[\[13\]](#)
- Substance Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the calculated dose of **Hpk1-IN-42**.
- Needle Removal: Gently withdraw the gavage needle.

- Post-Procedure Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, before returning it to its cage.[13]

Tumor Volume Measurement

This protocol outlines the standard method for measuring subcutaneous tumor volume.

Materials:

- Digital calipers

Procedure:

- Measurement: Carefully measure the longest diameter (length) and the shortest diameter (width) of the subcutaneous tumor using digital calipers.
- Calculation: Use the following formula to calculate the tumor volume:
 - $\text{Volume (mm}^3\text{)} = (\text{Length} \times \text{Width}^2) / 2$ [12]
 - Note: Other similar formulas may also be used, such as $V = 0.52 \times \text{Length} \times \text{Width} \times \text{Height}$, but the formula should be consistent throughout a study.[14][15]
- Recording: Record the measurements and calculated volumes for each animal at each time point.

These protocols and application notes provide a foundation for conducting in vivo studies with **Hpk1-IN-42**. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional animal care and use committee (IACUC) regulations.

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